Anti-Toxoplasma gondii Potency: 7-Chloro-4-(1-pyrrolidinyl)quinoline vs. Clinical Standards Pyrimethamine and Sulfadiazine
In a standardized in vitro assay against Toxoplasma gondii TS-4 strain tachyzoites, 7-chloro-4-(1-pyrrolidinyl)quinoline (MMV007363) demonstrated an IC₅₀ of 1.49 µM, which is 2.4‑fold more potent than the first-line clinical agent pyrimethamine (IC₅₀ 3.62 µM) and 17.5‑fold more potent than sulfadiazine (IC₅₀ 26.05 µM) [1]. All compounds were tested in the same triplicate serial-dilution format with sigmoidal dose-response curve fitting.
| Evidence Dimension | In vitro IC₅₀ against Toxoplasma gondii TS-4 tachyzoites |
|---|---|
| Target Compound Data | IC₅₀ = 1.49 µM |
| Comparator Or Baseline | Pyrimethamine IC₅₀ = 3.62 µM; Sulfadiazine IC₅₀ = 26.05 µM |
| Quantified Difference | 2.4-fold more potent than pyrimethamine; 17.5-fold more potent than sulfadiazine |
| Conditions | T. gondii TS-4 tachyzoite culture, serial dilution, triplicate measurement, sigmoidal curve fitting |
Why This Matters
When procuring compounds for anti-Toxoplasma screening cascades, users should select 7-chloro-4-(1-pyrrolidinyl)quinoline over pyrimethamine or sulfadiazine as a reference inhibitor because it provides a mid-nanomolar potency benchmark with a well-characterized selectivity profile, enabling more sensitive detection of incremental potency improvements in analog series.
- [1] Boyom FF, Fokou PV, Tchokouaha LR, et al. Repurposing the open access malaria box to discover potent inhibitors of Toxoplasma gondii and Entamoeba histolytica. Antimicrob Agents Chemother. 2014;58(10):5848-5854. Table 1. View Source
